Fluoroacetaldehyde
Overview
Description
Synthesis Analysis
Fluoroacetaldehyde has been synthesized through various methods. One approach involves the preparation of (R)-Fluoropyruvaldehyde N,S-Ketals from alpha-(fluoroalkyl)-beta-sulfinylenamines through a self-immolative tandem sequential process, demonstrating the importance of cis geometry for achieving high stereocontrol in the synthesis process (Volonterio et al., 1997). Another method describes the radiosynthesis of [18F]fluoroacetaldehyde, showcasing its potential in fluorine-18 labelling for peptide, protein, and antibody fragments (Prenant et al., 2008).
Molecular Structure Analysis
The molecular structure of fluoroacetaldehyde and its derivatives plays a crucial role in its reactivity and application in organic synthesis. Studies on organocatalyzed highly enantioselective direct aldol reactions in aqueous media suggest that water can control regioselectivity, indicating the impact of molecular structure on fluoroacetaldehyde's chemical behavior (Chen et al., 2007).
Chemical Reactions and Properties
Fluoroacetaldehyde undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. The diethylzinc-mediated synthesis of alpha-fluoroacrylates from aldehydes and ketones showcases its reactivity and the potential for creating valuable fluorinated compounds (Lemonnier et al., 2009).
Scientific Research Applications
Radioactive Labeling and Automation : Morris et al. (2016) demonstrated the application of [18F]fluoroacetaldehyde in peptide radiolabeling. They developed a fully automated synthesis process for [18F]fluoroacetaldehyde, which improved reproducibility and safety in handling radioactivity. This method was used for labeling recombinant human interleukin-1 receptor antagonist (rhIL-1RA), showcasing its potential in radiolabeling a range of peptides and proteins (Morris et al., 2016).
Fluoroalkylation Agent Synthesis : Prenant et al. (2008) synthesized [18F]fluoroacetaldehyde and demonstrated its application in fluoroethylation of benzylamine under reductive alkylation conditions. The study highlighted the potential of [18F]fluoroacetaldehyde as a synthon for radiolabeling peptide, protein, and antibody fragments (Prenant et al., 2008).
Cardiotoxicity in Drug Impurities : Lemaire et al. (1993) identified fluoroacetaldehyde as an impurity in 5-fluorouracil vials, which is metabolized into fluoroacetate, a cardiotoxic compound. This study emphasized the importance of drug purity and preparation to prevent chemical degradation and associated health risks (Lemaire et al., 1993).
Enantioselective Aldol Reactions : Saadi and Wennemers (2016) explored the use of fluoroacetaldehyde in enantioselective aldol reactions. They introduced fluoroacetate to access fluorinated analogues of acetate-derived compounds, a method beneficial for synthesizing pharmaceuticals and agrochemicals (Saadi & Wennemers, 2016).
Biosynthesis Research : Schaffrath et al. (2001) investigated the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya, identifying fluoroacetaldehyde as a precursor. This study provides insights into the metabolic pathways and biosynthesis of organofluorines (Schaffrath et al., 2001).
Safety And Hazards
When handling Fluoroacetaldehyde, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance. Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .
properties
IUPAC Name |
2-fluoroacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO/c3-1-2-4/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDWYJJLVYDJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165621 | |
Record name | Fluoroacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoroacetaldehyde | |
CAS RN |
1544-46-3 | |
Record name | Acetaldehyde, fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1544-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoroacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoroacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUOROACETALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF7QXP9SQB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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